molecular formula C21H24BrClN2O3S B7701532 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethyl-6-methylphenyl)acetamide

2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B7701532
M. Wt: 499.8 g/mol
InChI Key: AMMXRAOYVCWDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CBBSA and is known for its ability to inhibit certain enzymes, making it a valuable tool for research in various fields.

Mechanism of Action

CBBSA works by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of CBBSA used.
Biochemical and Physiological Effects:
CBBSA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can affect acid-base balance in the body. Additionally, CBBSA has been shown to have anti-inflammatory and anti-tumor effects, making it a potentially valuable tool in the study of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CBBSA in lab experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study the physiological effects of these enzymes in a controlled environment. However, one limitation is that CBBSA can have off-target effects, meaning it may inhibit other enzymes in addition to the target enzyme. Additionally, the concentration of CBBSA required to achieve inhibition can vary depending on the specific enzyme and experimental conditions.

Future Directions

There are several potential future directions for research involving CBBSA. One area of interest is the development of CBBSA analogs with improved selectivity and potency. Additionally, CBBSA may have potential therapeutic applications in the treatment of various diseases, such as cancer and inflammation. Further research is needed to fully understand the potential applications of CBBSA and its analogs.

Synthesis Methods

The synthesis of CBBSA involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to produce 4-bromobenzenesulfonamide. This is then reacted with 2-ethyl-6-methylaniline and acetic anhydride to produce the final product, CBBSA.

Scientific Research Applications

CBBSA has been used in various scientific research applications due to its ability to inhibit certain enzymes. It has been shown to be effective in inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition can be useful in studying the physiological effects of carbonic anhydrase and its role in various diseases.

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrClN2O3S/c1-15-7-10-17(13-20(15)23)24-21(26)14-25(18-5-3-2-4-6-18)29(27,28)19-11-8-16(22)9-12-19/h7-13,18H,2-6,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMXRAOYVCWDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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